4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
Description
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a synthetic organic compound characterized by a complex molecular structure. This compound features a benzimidazole moiety linked to a pyrrolidinone ring, with additional butyl and o-tolyl substituents. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-3-4-13-24-20-12-8-6-10-18(20)23-22(24)17-14-21(26)25(15-17)19-11-7-5-9-16(19)2/h5-12,17H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLWOCKRSVYTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with butyl halide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the cyclization of an appropriate amine with a ketone or aldehyde.
Coupling Reaction: Finally, the benzimidazole and pyrrolidinone intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives of the pyrrolidinone ring.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one. For instance, imidazole derivatives have shown promising results against various viral strains, indicating that modifications to the benzimidazole structure can enhance antiviral efficacy. Compounds with similar structures have been reported to outperform standard antiviral drugs like ribavirin in inhibiting viral replication .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds that incorporate the benzimidazole structure have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth effectively .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.604 | Apoptosis induction |
| Compound B | MCF-7 | 0.665 | Cell cycle arrest |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one has been explored extensively. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The selectivity of these compounds for COX-2 over COX-1 suggests a favorable safety profile with reduced gastrointestinal side effects .
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound C | 0.02 (COX-2) | 462.91 |
| Compound D | 0.04 (COX-2) | 334.25 |
Case Study 1: Antiviral Efficacy
A study conducted by Shih et al. demonstrated that specific derivatives of benzimidazole exhibited potent inhibitory actions against influenza viruses, with EC50 values significantly lower than those of conventional antiviral agents . This reinforces the potential of similar compounds, including 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, in developing new antiviral therapies.
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxicity of benzimidazole derivatives against human cancer cell lines revealed that certain modifications could enhance their effectiveness. For example, compounds were tested against A375 melanoma cells and showed promising results in terms of cell viability reduction and apoptosis induction .
Mechanism of Action
The mechanism of action of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but with a phenyl group instead of an o-tolyl group.
4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
The uniqueness of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The butyl group may enhance lipophilicity, while the o-tolyl group can affect the compound’s steric and electronic properties.
This detailed overview provides a comprehensive understanding of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is , with a molecular weight of approximately 347.462 g/mol. The compound features a pyrrolidinone core linked to a benzimidazole moiety and an o-tolyl group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including compounds similar to 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one. For instance, pyrrole derivatives have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the benzimidazole structure may enhance antimicrobial efficacy.
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies report IC50 values in the micromolar range for several benzimidazole derivatives against human tumor cell lines, indicating their potential as anticancer agents . Further exploration into the structure-activity relationship (SAR) of these compounds could lead to the identification of more potent analogs.
The biological activity of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives often act as enzyme inhibitors, affecting critical pathways in microbial and cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells, contributing to their anticancer effects .
Study on Antimicrobial Efficacy
In one study, a series of pyrrole-based compounds were evaluated for their antibacterial properties. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics such as ciprofloxacin, suggesting that modifications in the benzimidazole structure could yield more effective antimicrobial agents .
Evaluation Against Cancer Cell Lines
Another research effort focused on evaluating the cytotoxic effects of benzimidazole derivatives against a panel of human cancer cell lines. The findings revealed that specific compounds had IC50 values significantly lower than those of conventional chemotherapeutics, highlighting their potential for further development as cancer therapies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
